molecular formula C15H14N2 B1607727 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 20927-57-5

4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No.: B1607727
CAS No.: 20927-57-5
M. Wt: 222.28 g/mol
InChI Key: UWSMNBPALLFTAQ-UHFFFAOYSA-N
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Description

4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties. The structure of this compound consists of a benzene ring fused to a seven-membered diazepine ring, with a phenyl group attached at the fourth position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the condensation of o-phenylenediamine with a suitable ketone or aldehyde. One common method is the reaction of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the desired benzodiazepine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved using continuous flow chemistry techniques. This method allows for the efficient and scalable production of benzodiazepines by continuously feeding the reactants through a flow reactor . The use of flow chemistry offers advantages such as improved reaction control, higher yields, and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific structural features and the presence of a phenyl group at the fourth position, which can influence its pharmacological activity and chemical reactivity. This structural uniqueness allows for the exploration of different substitution patterns and the development of novel derivatives with potentially enhanced therapeutic properties .

Properties

IUPAC Name

4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-2-6-12(7-3-1)13-10-11-16-14-8-4-5-9-15(14)17-13/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSMNBPALLFTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2N=C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377993
Record name 4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20927-57-5
Record name 4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
Reactant of Route 2
4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
Reactant of Route 3
4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
Reactant of Route 4
4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
Reactant of Route 5
4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
Reactant of Route 6
4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

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